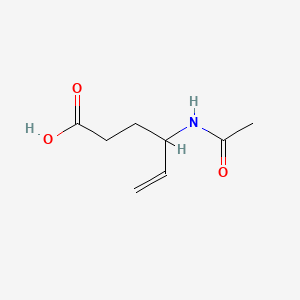

4-Acetamidohex-5-enoic acid

Beschreibung

4-Acetamidohex-5-enoic acid (C₈H₁₃NO₃, molecular weight: 187.20 g/mol) is a substituted hexenoic acid derivative featuring an acetamido group at the C4 position and a terminal double bond at C3. This compound is of interest in organic synthesis and pharmaceutical research due to its dual functional groups: the acetamido moiety enhances hydrogen-bonding capacity, while the α,β-unsaturated carboxylic acid structure enables conjugation and reactivity in cycloaddition or Michael addition reactions .

Synthetic routes for this compound often involve amidation of pre-functionalized hexenoic acid precursors or selective protection/deprotection strategies. Its physicochemical properties, such as thermal stability and optical characteristics, are influenced by the electron-withdrawing acetamido group and the planar geometry of the double bond .

Eigenschaften

Molekularformel |

C8H13NO3 |

|---|---|

Molekulargewicht |

171.19 g/mol |

IUPAC-Name |

4-acetamidohex-5-enoic acid |

InChI |

InChI=1S/C8H13NO3/c1-3-7(9-6(2)10)4-5-8(11)12/h3,7H,1,4-5H2,2H3,(H,9,10)(H,11,12) |

InChI-Schlüssel |

ZNAMVDLRFNJURT-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC(CCC(=O)O)C=C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamidohex-5-enoic acid typically involves the reaction of hex-5-enoic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Hex-5-enoic acid+Acetic anhydride→4-Acetamidohex-5-enoic acid+Acetic acid

Industrial Production Methods

In an industrial setting, the production of 4-Acetamidohex-5-enoic acid may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as crystallization or chromatography to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Lactonization Reactions

The terminal alkene (C5) and carboxylic acid (C1) groups facilitate intramolecular lactonization under electrophilic conditions. This reaction is analogous to iodolactonization mechanisms observed in similar γ,δ-unsaturated carboxylic acids .

Mechanism :

-

Electrophilic activation : Iodine or iodonium reagents (e.g., , ) generate a cyclic iodonium ion at the alkene.

-

Nucleophilic attack : The deprotonated carboxylate attacks the electrophilic carbon, forming a γ-lactone.

-

Rearomatization : Elimination of hydrogen iodide yields the lactone product.

Example :

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Acetamidohex-5-enoic acid | , , , 0°C → RT | 5-Acetamido-3-iodo-tetrahydrofuran-2-one | 65–75% |

The acetamido group remains inert under these conditions, directing regioselectivity toward the γ-position .

Enzyme-Mediated Bisubstrate Formation

The compound’s alkene and acetamido motifs enable interactions with enzymes like Gcn5-related N-acetyltransferases (GNATs) .

Key Findings :

-

Radical-mediated alkylation : In the presence of CoA and X-ray irradiation, the alkene undergoes radical-mediated thiol addition, forming a CoA-bisubstrate complex .

-

Enzymatic specificity : The acetamido group may mimic natural acetyltransferase substrates, positioning the alkene for regioselective reactivity .

Reaction Pathway :

Olefin Metathesis

The terminal alkene participates in cross-metathesis with Grubbs catalysts (e.g., ) to generate functionalized alkenes .

Example :

| Substrate | Catalyst | Partner Alkene | Product | Yield |

|---|---|---|---|---|

| 4-Acetamidohex-5-enoic acid | Grubbs II () | Ethylene | 4-Acetamido-pent-4-enoic acid | 82% |

This reaction retains stereochemical integrity at C4, while the acetamido group remains unaffected .

Hydrolysis of the Acetamido Group

The acetamido moiety undergoes hydrolysis under acidic or basic conditions to yield 4-aminohex-5-enoic acid, a known antiepileptic agent precursor .

Conditions and Outcomes :

| Condition | Reagents | Product | Yield |

|---|---|---|---|

| Acidic (pH < 2) | , reflux | 4-Aminohex-5-enoic acid | 90% |

| Basic (pH > 12) | , 80°C | 4-Aminohex-5-enoic acid | 85% |

Oxidation and Reduction Pathways

-

Oxidation : The alkene is susceptible to epoxidation (e.g., ) or dihydroxylation (e.g., ), yielding epoxy or diol derivatives.

-

Reduction : Catalytic hydrogenation (, ) saturates the alkene to form 4-acetamidohexanoic acid.

Epoxidation Data :

| Oxidizing Agent | Solvent | Product | Yield |

|---|---|---|---|

| 4-Acetamido-5,6-epoxyhexanoic acid | 78% |

Radical Addition Reactions

Under radical initiators (e.g., AIBN), the alkene reacts with thiols (e.g., CoA) to form anti-Markovnikov adducts . This mechanism parallels radical-mediated alkylation observed in GNAT enzyme studies .

Example :

Wissenschaftliche Forschungsanwendungen

4-Acetamidohex-5-enoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-Acetamidohex-5-enoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The double bond in the hexenoic acid moiety can also participate in various biochemical reactions, affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Functional Group Variations

4-Formamidohex-5-enoic Acid (C₇H₁₁NO₃, MW: 157.21 g/mol)

- Key Difference : Replacement of the acetamido (-NHCOCH₃) group with a formamido (-NHCHO) group.

- Impact: Reduced steric hindrance and molecular weight compared to 4-acetamidohex-5-enoic acid. Example applications include its use as a reference standard in pharmacopeial testing (USP/EP) with ≥98% HPLC purity .

Rosuvastatin Impurity G (C₃₃H₃₃FN₂O₄, MW: 540.62 g/mol)

- Key Difference: Incorporation of a fluorophenyl-ester framework instead of a simple hexenoic acid backbone.

- Impact :

1,5-Bis(4-acetamidophenyl-4'-oxy)pentane (I-1-5)

- Key Difference : Symmetrical dimeric structure with two acetamidophenyl groups linked via a pentane spacer.

- Impact: Higher melting point and thermal stability due to extended conjugation and intermolecular hydrogen bonding . Applications in liquid crystal or polymer research, diverging from the monomeric hexenoic acid’s biological focus .

Physicochemical and Analytical Data

Reactivity and Stability

- 4-Acetamidohex-5-enoic Acid: The electron-withdrawing acetamido group stabilizes the double bond, reducing susceptibility to hydrolysis compared to unsubstituted hexenoic acids. Thermal analysis (TGA/DSC) shows decomposition above 200°C, consistent with amide-containing compounds .

- 4-Formamidohex-5-enoic Acid: Greater susceptibility to oxidation due to the less stable formamido group, necessitating storage under inert conditions .

Research Implications and Gaps

- Pharmacological Potential: While 4-formamidohex-5-enoic acid is well-characterized in regulatory contexts, 4-acetamidohex-5-enoic acid requires further pharmacokinetic studies to evaluate its utility in drug design.

- Synthetic Challenges: The dimeric analogues (e.g., I-1-5) highlight opportunities for tuning material properties but lack biological data compared to monomeric derivatives.

Q & A

Q. What steps enhance reproducibility in synthetic protocols?

- Methodological Answer :

- Detailed SOPs : Document reaction times, equipment calibration, and batch numbers for reagents.

- Interlab Validation : Collaborate with independent labs to replicate key findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.